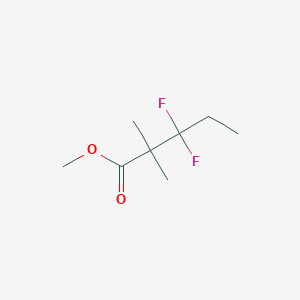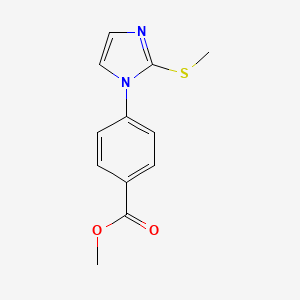
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea is an organic compound characterized by its complex chemical structure, featuring a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethylurea moiety linked via a thioether bridge. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea typically involves multi-step organic synthesis protocols. The process begins with the formation of the intermediate 3-chloro-5-(trifluoromethyl)-2-pyridinethiol, which is synthesized via halogenation and thiolation reactions. This intermediate is then coupled with 2-bromophenyl isocyanate under controlled conditions to form the desired product, this compound.
Industrial Production Methods: Industrial-scale production of this compound often involves optimized reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to purify the final product. Reaction conditions are meticulously controlled to prevent side reactions and ensure consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the pyridine ring or the sulfoxide functionalities.
Substitution: Substitution reactions often occur on the pyridine ring and the phenyl groups, involving halogen and trifluoromethyl substitutions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., sodium azide for substitution) are commonly used. Reaction conditions include controlled temperatures, inert atmospheres, and specific solvents to favor the desired reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea has been investigated for its interaction with specific proteins and enzymes, potentially serving as an inhibitor or modulator in various biological pathways.
Medicine: Medicinally, this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its unique structure makes it a candidate for studying its effects on cellular processes and disease mechanisms.
Industry: In the industrial sector, this compound is used as a precursor for synthesizing other valuable compounds. It also has applications in materials science, where its properties are exploited to develop advanced materials with specific characteristics.
Mécanisme D'action
The mechanism by which N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and proteins. It can modulate biochemical pathways by inhibiting or activating specific targets, leading to changes in cellular activities. The pathways involved include signal transduction pathways, metabolic pathways, and other regulatory mechanisms essential for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. These unique features enhance its potential as a therapeutic agent and a valuable intermediate in chemical synthesis.
Similar Compounds: Some similar compounds include:
N-(2-(pyridin-2-ylsulfanyl)phenyl)urea
N-(2-(methylsulfanyl)phenyl)-N'-ethylurea
3-Chloro-5-(trifluoromethyl)-2-pyridinethiol
These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical reactivity and biological activities.
This should give you a comprehensive overview of this compound
Propriétés
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3OS/c1-2-20-14(23)22-11-5-3-4-6-12(11)24-13-10(16)7-9(8-21-13)15(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGDWYIKRRIEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)


![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)
![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)


![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

